Enhanced Hydrogen-Bond Acceptor Capacity vs. 2,3-Difluoro-DL-phenylalanine
The target compound contains six hydrogen-bond acceptors (two fluorine atoms, two carboxylate oxygens, one amino nitrogen, and one methoxy oxygen), compared to five in 2,3-difluoro-DL-phenylalanine (which lacks the methoxy oxygen) [1][2]. This quantitative difference arises directly from the presence of the 4-methoxy group. An increased number of hydrogen-bond acceptors can strengthen or introduce new intermolecular interactions with biological targets, potentially improving binding affinity and selectivity in drug candidates [3].
| Evidence Dimension | Number of hydrogen-bond acceptors |
|---|---|
| Target Compound Data | 6 (PubChem computed property) |
| Comparator Or Baseline | 2,3-Difluoro-DL-phenylalanine (CAS 236754-62-4): 5 hydrogen-bond acceptors |
| Quantified Difference | +1 hydrogen-bond acceptor |
| Conditions | Computed by Cactvs 3.4.8.18, PubChem release 2024.11.20 |
Why This Matters
An extra hydrogen-bond acceptor provides an additional handle for molecular recognition, enabling the design of ligands with improved target engagement and selectivity over analogs lacking the methoxy group.
- [1] PubChem. 2,3-Difluoro-4-methoxy-DL-phenylalanine. Compound Summary, CID 46737684. National Center for Biotechnology Information. Accessed 2026-04-21. View Source
- [2] PubChem. 2,3-Difluorophenylalanine. Compound Summary, CID 2737040. National Center for Biotechnology Information. Accessed 2026-04-21. View Source
- [3] Awad LF, et al. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. 2020;16:1022-1050. doi:10.3762/bjoc.16.91. View Source
